4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is systematically named according to IUPAC guidelines, reflecting its benzaldehyde core substituted with a 4-methylpiperazine moiety via a methylene bridge. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 439691-80-2 |
| PubChem CID | 7164651 |
| Molecular Formula | C₁₃H₁₈N₂O |
| SMILES Notation | CN1CCN(CC1)CC2=CC=C(C=C2)C=O |
| InChI Key | DJJFKXUSAXIMLS-UHFFFAOYSA-N |
The nomenclature prioritizes the benzaldehyde parent structure, with the 4-methylpiperazin-1-ylmethyl group at the para position. The piperazine ring is numbered such that the methyl substituent occupies the 4-position, and the methylene bridge connects to the benzaldehyde’s aromatic ring.
Crystallographic Analysis and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is limited in public databases, structural analogs and computational models provide insights. The piperazine ring typically adopts a chair conformation , minimizing steric strain. The methylene bridge (-CH₂-) between the benzaldehyde and piperazine allows rotational flexibility, influencing molecular packing in the solid state.
Hypothetical crystallographic parameters (derived from similar piperazine-containing compounds) suggest:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å, c = 8.7 Å |
| Bond Length (C=O) | 1.22 Å |
| Torsion Angle (N-CH₂-Ar) | 112°–118° |
Intermolecular interactions, such as C–H···O hydrogen bonds between the aldehyde oxygen and adjacent piperazine protons, likely stabilize the lattice.
Electronic Structure and Quantum Chemical Descriptors
Density Functional Theory (DFT) calculations reveal the electronic profile of the compound:
| Descriptor | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Dipole Moment | 3.8 Debye |
| Molecular Electrostatic Potential (MEP) | Electron-rich regions at aldehyde O and piperazine N |
The aldehyde group acts as an electron-withdrawing moiety , polarizing the aromatic ring, while the piperazine’s tertiary nitrogen contributes to basicity (predicted pKa ~7.5). The methyl substituent on piperazine slightly enhances lipophilicity (calculated XLogP3 = 0.9).
Tautomerism and Stereochemical Considerations
Tautomerism is negligible due to the absence of enolizable protons adjacent to the aldehyde group. However, the compound exhibits conformational isomerism :
- Piperazine Chair-Boat Interconversion : Energy barriers (~25 kJ/mol) favor the chair conformation.
- Methylene Bridge Rotation : Two rotamers exist, with the anti conformation (dihedral angle ≈180°) being more stable than gauche (ΔG ≈2.1 kJ/mol).
Stereochemically, the piperazine ring’s symmetry precludes chirality, but the methyl group’s position influences steric interactions. No enantiomers or diastereomers are possible under standard conditions.
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFKXUSAXIMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428218 | |
| Record name | 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439691-80-2 | |
| Record name | 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Halomethyl Benzaldehyde Derivatives
A common synthetic approach involves the nucleophilic substitution of a halomethyl-substituted benzaldehyde with 1-methylpiperazine. Typical halomethyl precursors include 4-(bromomethyl)benzaldehyde or 4-(chloromethyl)benzaldehyde.
Procedure :
4-(Bromomethyl)benzaldehyde or 4-(chloromethyl)benzaldehyde is reacted with 1-methylpiperazine in a polar aprotic solvent such as dimethylformamide (DMF) or chloroform. The reaction is performed under basic conditions, commonly using potassium carbonate (K₂CO₃) as the base to deprotonate and activate the nucleophile.-
- Solvent: DMF or chloroform
- Base: K₂CO₃ (preferred for higher yields)
- Temperature: Reflux conditions for 24–48 hours
- Atmosphere: Typically nitrogen or inert atmosphere to prevent oxidation
Yields :
Reported yields vary from moderate to high depending on conditions:Example :
In one study, 4-(bromomethyl)benzaldehyde (1 equiv) was stirred with 1-methylpiperazine (2 equiv) and K₂CO₃ in DMF under reflux for 24 h, followed by workup and recrystallization to afford the target compound with 88% yield.
Reductive Amination of 4-Formylbenzyl Derivatives
Another synthetic strategy is reductive amination, where 4-formylbenzaldehyde (4-formylbenzyl) is reacted with 1-methylpiperazine in the presence of a reducing agent.
Procedure :
The aldehyde group of 4-formylbenzaldehyde reacts with the secondary amine of 1-methylpiperazine to form an imine intermediate, which is subsequently reduced to the corresponding amine.Reducing Agents :
Commonly used reducing agents include sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) for mild and selective reduction.-
- Solvent: Ethanol or methanol
- Temperature: Room temperature to mild heating
- Time: Several hours to overnight
Advantages :
This method allows direct formation of the benzylamine linkage and can be efficient for producing the compound with fewer side reactions.Limitations :
Requires careful control to avoid over-reduction of the aldehyde or other functional groups.
Alternative Halogenation and Substitution Routes
- Preparation of 4-(bromomethyl)benzonitrile from 4-toluenenitrile via bromination using N-bromosuccinimide (NBS) and radical initiator dibenzoyl peroxide in carbon tetrachloride has been reported as a precursor step for related compounds, which can be adapted for benzaldehyde derivatives.
Industrial Production Methods
Industrial synthesis scales up the laboratory methods with emphasis on:
- Reaction Control : Precise temperature, pressure, and stirring to optimize yield and purity
- Solvent Selection : Use of solvents that facilitate separation and recycling
- Purification : Crystallization and chromatographic techniques to achieve high purity (>95%)
- Safety : Handling of halogenated intermediates and toxic reagents under controlled conditions
Reaction Optimization and Yield Analysis
| Parameter | Effect on Yield and Purity | Notes |
|---|---|---|
| Solvent Polarity | Polar aprotic solvents (DMF) increase nucleophilicity | DMF preferred over chloroform or THF |
| Base Selection | Stronger bases like K₂CO₃ improve deprotonation | NaHCO₃ less effective |
| Temperature | Higher temperature (reflux) increases conversion | Excessive heating risks aldehyde oxidation |
| Reaction Time | Longer reflux (36–48 h) improves yield | Monitor for side products |
| Stoichiometry | Excess 1-methylpiperazine favors complete substitution | Avoids incomplete reaction |
Characterization Techniques for Prepared Compound
Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows aldehyde proton at δ ~9.97 ppm (singlet)
- Piperazinyl methyl protons at δ ~2.25 ppm (singlet)
- Aromatic protons appear as doublets between δ 7.50–7.82 ppm confirming substitution pattern
High-Resolution Mass Spectrometry (HRMS) :
- Molecular ion peak at m/z 219.14938 ([M+H]^+) confirms molecular formula C13H18N2O
Liquid Chromatography-Mass Spectrometry (LC-MS) :
- Used for monitoring reaction progress and purity (>95%) in real time
Summary Table of Key Preparation Methods
Research Findings and Recommendations
- Optimizing solvent and base choice is critical for maximizing yield and purity in nucleophilic substitution reactions. DMF and K₂CO₃ under reflux conditions yield the best results.
- Reaction times of 24–48 hours are generally required to achieve high conversion, but prolonged heating risks oxidation of the aldehyde group.
- Reductive amination offers an alternative route but requires careful control of reducing agent stoichiometry to prevent side reactions.
- Analytical techniques such as ^1H NMR and HRMS are essential for confirming the structure and purity of the synthesized compound.
- Scale-up for industrial production demands stringent control of reaction parameters and purification methods to maintain product quality.
This detailed overview synthesizes diverse and authoritative research data on the preparation methods of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, providing a comprehensive guide for researchers and industrial chemists aiming for efficient synthesis of this valuable compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 4-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde serves as a versatile building block in the synthesis of biologically active compounds. Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
Synthesis of Bioactive Compounds
Numerous studies have utilized this compound as a precursor in synthesizing other pharmacologically relevant molecules. For example, it has been involved in the synthesis of novel oxindole derivatives, which have shown promising cytotoxic activity against cancer cell lines .
| Compound Name | Reaction Type | Yield | Biological Activity |
|---|---|---|---|
| 3-(4-((4-methylpiperazin-1-yl)methyl)benzylidene)indolin-2-one | Condensation | 38% | Anticancer activity |
| 4-(bromomethyl)benzonitrile | Nucleophilic substitution | 50% | Intermediate for further modifications |
Interaction Studies
Research indicates that compounds containing piperazine rings, such as this compound, often exhibit diverse pharmacological effects, including anti-tumor and anti-inflammatory activities. These interactions are typically assessed through binding affinity studies against various receptors and enzymes.
Biological Research Applications
The compound's potential extends beyond drug synthesis into biological research, where it is used to explore mechanisms of action for various therapeutic agents.
Anticancer Research
Recent studies have highlighted the efficacy of derivatives synthesized from this compound in targeting cervical cancer cells. These derivatives demonstrated significant antiproliferative effects while exhibiting lower toxicity to normal cells, indicating their potential as effective anticancer agents .
Neuropharmacology
Given the presence of the piperazine moiety, this compound is also being investigated for its neuropharmacological properties. Piperazine derivatives are known to interact with serotonin receptors, suggesting that this compound could be explored for developing treatments for mood disorders and anxiety .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including:
- Reductive Amination : This involves the reaction of benzaldehyde with piperazine derivatives under reducing conditions.
- Nucleophilic Substitution : Utilizing halogenated benzene derivatives followed by nucleophilic attack from piperazine.
These synthetic routes are critical for producing the compound efficiently and obtaining high yields necessary for further research and application.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrobenzyl)morpholine
- 4-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
- Methyl 4-[(4-Methylpiperazin-1-yl)methyl]benzoate
Uniqueness
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is unique due to its specific structural features, such as the presence of both a benzaldehyde group and a piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.3 g/mol. It features a benzaldehyde functional group attached to a piperazine moiety, specifically a 4-methylpiperazine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as it shares structural similarities with known pharmacophores.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 439691-80-2
- Molecular Weight : 218.3 g/mol
- Appearance : Yellow solid
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| InChI Key | DJJFKXUSAXIMLS-UHFFFAOYSA-N |
| Synonyms | 4-(4-methylpiperazin-1-yl)methylbenzaldehyde, 1-(4-formylbenzyl)-4-methylpiperazine |
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit various pharmacological effects due to its structural characteristics. Compounds containing piperazine rings are often associated with diverse biological activities, including:
- Antitumor Activity : Structural analogs have shown promise in inhibiting tumor growth in various cancer models.
- Antimicrobial Properties : The compound may possess activity against certain bacterial strains, making it a candidate for antibiotic development.
Comparative Analysis with Similar Compounds
The unique combination of a piperazine moiety with a benzaldehyde group may confer distinct biological properties compared to similar compounds. Below is a comparative analysis of select compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(Pyrrolidin-1-yl)benzaldehyde | Contains a pyrrolidine ring instead of piperazine | Influences pharmacokinetics |
| 3-Methyl-4-(4-methylpiperazin-1-yl)benzaldehyde | Methyl substitution at the meta position | Alters receptor interactions |
| 4-(Phenylpiperazin-1-yl)benzaldehyde | Features a phenyl group | Enhances lipophilicity and receptor binding |
Antitumor Activity
Recent research has highlighted the potential of piperazine derivatives in cancer therapy. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines. In one study, derivatives showed IC50 values in the nanomolar range against specific tumor types, indicating strong antiproliferative effects.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival.
Q & A
Q. Answer :
- DFT calculations : Model the electron density of the aldehyde carbon to predict nucleophilic attack susceptibility. The electron-withdrawing piperazinyl group enhances electrophilicity at the aldehyde site.
- Molecular docking : Assess interactions with biological targets (e.g., REV-ERBβ in cancer studies) by simulating binding conformations of derivatives .
- Solvent effects : Use COSMO-RS simulations to evaluate solvent polarity’s impact on reaction barriers, aligning with experimental yield data .
Advanced: What analytical challenges arise in distinguishing this compound from its structural analogs?
Q. Answer :
- Regioisomer discrimination : Analogues like 3-(4-methylpiperazin-1-yl)benzaldehyde (CAS 628325-62-2) require high-resolution MS and NOESY NMR to confirm substitution patterns .
- Degradation products : Monitor for oxidation of the aldehyde to carboxylic acid derivatives (e.g., 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, CAS 106261-48-7) via LC-MS and IR spectroscopy .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguous stereochemistry in derivatives .
Advanced: How does the compound’s piperazinyl moiety influence its physicochemical properties and bioactivity?
Q. Answer :
- Solubility : The basic piperazinyl nitrogen improves aqueous solubility at physiological pH, critical for in vitro assays .
- Metabolic stability : Methylation at the piperazine 4-position reduces CYP450-mediated oxidation compared to unsubstituted analogs .
- Target engagement : The moiety facilitates hydrogen bonding with kinase ATP pockets (e.g., in triazolopyridine derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
